Cas no 893993-99-2 (3-{(2-fluorophenyl)methylsulfanyl}-6-(pyridin-2-yl)pyridazine)

3-{(2-fluorophenyl)methylsulfanyl}-6-(pyridin-2-yl)pyridazine 化学的及び物理的性質
名前と識別子
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- Pyridazine, 3-[[(2-fluorophenyl)methyl]thio]-6-(2-pyridinyl)-
- 3-{(2-fluorophenyl)methylsulfanyl}-6-(pyridin-2-yl)pyridazine
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- インチ: 1S/C16H12FN3S/c17-13-6-2-1-5-12(13)11-21-16-9-8-15(19-20-16)14-7-3-4-10-18-14/h1-10H,11H2
- InChIKey: YBYVDYNSPOSQSU-UHFFFAOYSA-N
- ほほえんだ: C1(SCC2=CC=CC=C2F)=NN=C(C2=NC=CC=C2)C=C1
3-{(2-fluorophenyl)methylsulfanyl}-6-(pyridin-2-yl)pyridazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2005-0016-2mg |
3-{[(2-fluorophenyl)methyl]sulfanyl}-6-(pyridin-2-yl)pyridazine |
893993-99-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F2005-0016-4mg |
3-{[(2-fluorophenyl)methyl]sulfanyl}-6-(pyridin-2-yl)pyridazine |
893993-99-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F2005-0016-5mg |
3-{[(2-fluorophenyl)methyl]sulfanyl}-6-(pyridin-2-yl)pyridazine |
893993-99-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F2005-0016-3mg |
3-{[(2-fluorophenyl)methyl]sulfanyl}-6-(pyridin-2-yl)pyridazine |
893993-99-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F2005-0016-5μmol |
3-{[(2-fluorophenyl)methyl]sulfanyl}-6-(pyridin-2-yl)pyridazine |
893993-99-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2005-0016-1mg |
3-{[(2-fluorophenyl)methyl]sulfanyl}-6-(pyridin-2-yl)pyridazine |
893993-99-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2005-0016-2μmol |
3-{[(2-fluorophenyl)methyl]sulfanyl}-6-(pyridin-2-yl)pyridazine |
893993-99-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
3-{(2-fluorophenyl)methylsulfanyl}-6-(pyridin-2-yl)pyridazine 関連文献
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
3-{(2-fluorophenyl)methylsulfanyl}-6-(pyridin-2-yl)pyridazineに関する追加情報
Professional Introduction to Compound with CAS No. 893993-99-2 and Product Name: 3-{(2-fluorophenyl)methylsulfanyl}-6-(pyridin-2-yl)pyridazine
Compound with the CAS number 893993-99-2 and the product name 3-{(2-fluorophenyl)methylsulfanyl}-6-(pyridin-2-yl)pyridazine represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development. The molecular structure of this compound incorporates key functional groups that contribute to its reactivity and biological activity, making it a promising candidate for further investigation.
The core structure of 3-{(2-fluorophenyl)methylsulfanyl}-6-(pyridin-2-yl)pyridazine consists of a pyridazine backbone, which is a heterocyclic aromatic compound known for its stability and versatility in medicinal chemistry. The presence of a fluorophenylmethylsulfanyl group at the 3-position and a pyridin-2-yl group at the 6-position introduces specific electronic and steric properties that modulate the compound's interactions with biological targets. These modifications are critical in designing molecules with enhanced binding affinity and selectivity, which are essential for developing effective pharmaceutical agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of this compound with greater accuracy. Studies have indicated that the fluorophenylmethylsulfanyl moiety may enhance the compound's ability to interact with enzymes and receptors, potentially leading to improved therapeutic outcomes. Additionally, the pyridin-2-yl group contributes to the molecule's solubility and bioavailability, which are crucial factors in drug development.
In the realm of medicinal chemistry, the synthesis of novel heterocyclic compounds like 3-{(2-fluorophenyl)methylsulfanyl}-6-(pyridin-2-yl)pyridazine has been a focal point due to their diverse pharmacological properties. The pyridazine ring is particularly interesting because it can serve as a scaffold for various pharmacophores, allowing for the design of compounds with tailored biological activities. Researchers have been exploring its potential in treating a range of diseases, including cancer, inflammation, and neurological disorders.
One of the most compelling aspects of this compound is its structural flexibility, which allows it to adopt multiple conformations that can optimize interactions with biological targets. This flexibility is often exploited in drug design to enhance binding affinity and reduce off-target effects. The fluorophenylmethylsulfanyl group, in particular, has been shown to improve metabolic stability and binding kinetics, making it an attractive feature for pharmaceutical applications.
The integration of computational methods into synthetic planning has significantly accelerated the discovery process for compounds like 3-{(2-fluorophenyl)methylsulfanyl}-6-(pyridin-2-yl)pyridazine. By leveraging machine learning algorithms and high-throughput screening techniques, researchers can rapidly identify promising candidates for further optimization. These computational tools have also enabled the prediction of physicochemical properties, such as solubility and permeability, which are critical for determining drug-like characteristics.
Current research in this area is focused on understanding the mechanisms by which this compound exerts its biological effects. Preclinical studies have begun to explore its potential in modulating key signaling pathways involved in disease progression. The ability of 3-{(2-fluorophenyl)methylsulfanyl}-6-(pyridin-2-yl)pyridazine to interact with specific targets has been highlighted as a significant advantage over existing therapeutic agents. This interaction may lead to more effective treatment strategies with fewer side effects.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex framework efficiently. These methods not only improve synthetic efficiency but also allow for greater structural diversity, enabling researchers to explore a wide range of analogues.
In conclusion, 3-{(2-fluorophenyl)methylsulfanyl}-6-(pyridin-2-yl)pyridazine represents a significant contribution to the field of chemical biology and pharmaceutical research. Its unique structural features and promising biological activities make it an attractive candidate for further development. As research continues to uncover new applications for this compound, it is likely that it will play an important role in the discovery and development of novel therapeutic agents.
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